molecular formula C8H10N2O3 B11784865 Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B11784865
M. Wt: 182.18 g/mol
InChI Key: UYDAMAWXSBVKBW-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring with a carboxylate ester group at the 4-position, an ethyl group at the 2-position, and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-ethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate: can be compared with other pyridazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the keto group at the 3-position differentiates it from other pyridazine derivatives, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-ethyl-3-oxopyridazine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-10-7(11)6(4-5-9-10)8(12)13-2/h4-5H,3H2,1-2H3

InChI Key

UYDAMAWXSBVKBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC=N1)C(=O)OC

Origin of Product

United States

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